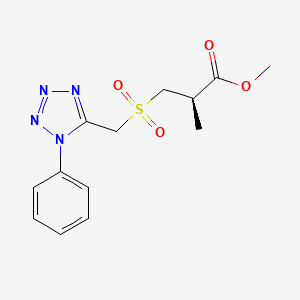

2R-Methyl-3-(1-phenyl-1H-tetrazol-5-ylmethanesulfonyl)-propionic acid methyl ester

Description

2R-Methyl-3-(1-phenyl-1H-tetrazol-5-ylmethanesulfonyl)-propionic acid methyl ester is a chiral organic compound characterized by a propionic acid methyl ester backbone, a sulfonyl group, and a 1-phenyl-1H-tetrazole substituent. Its stereochemistry is defined by an R-configuration at the C2 position, contributing to its unique physicochemical and biological properties.

Properties

Molecular Formula |

C13H16N4O4S |

|---|---|

Molecular Weight |

324.36 g/mol |

IUPAC Name |

methyl (2R)-2-methyl-3-[(1-phenyltetrazol-5-yl)methylsulfonyl]propanoate |

InChI |

InChI=1S/C13H16N4O4S/c1-10(13(18)21-2)8-22(19,20)9-12-14-15-16-17(12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 |

InChI Key |

SUNOWYUGVMRARZ-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](CS(=O)(=O)CC1=NN=NN1C2=CC=CC=C2)C(=O)OC |

Canonical SMILES |

CC(CS(=O)(=O)CC1=NN=NN1C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Physicochemical Properties (from ):

- Molecular Weight : 324.089 g/mol

- Hydrogen Bond Donors: 0

- Hydrogen Bond Acceptors : 7

- Rotatable Bonds : 7

- Topological Polar Surface Area (TPSA) : 112 Ų

- Complexity Score : 473

The compound’s high TPSA and hydrogen bond acceptor count suggest significant polarity, which may influence solubility and membrane permeability. The tetrazole ring enhances metabolic stability and electronic interactions, making it relevant in medicinal chemistry and catalysis.

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of Key Features

*Calculated based on methyl propionate’s formula (C₄H₈O₂).

Key Observations:

Simpler Esters (e.g., Methyl Propionate) :

- Methyl propionate lacks complex substituents, resulting in lower molecular weight (88.11 vs. 324.089), fewer rotatable bonds (2 vs. 7), and minimal hydrogen bonding capacity (2 acceptors vs. 7). These differences highlight the target compound’s enhanced steric and electronic complexity, which may be advantageous in drug design but could reduce bioavailability.

Benzodiazepine-Derived Ester (): While sharing an ester group, this compound incorporates a benzodiazepine core and pyridine ring, leading to higher estimated molecular weight (>500 g/mol) and complexity.

Pyrimidine-Pyrazole Ester () :

- This compound features a pyrimidine-pyrazole hybrid core with a methanesulfonyl group. Its isopropyl ester and fluorine substituent differentiate it from the target’s methyl ester and phenyl-tetrazole moiety. The higher TPSA (>120 Ų estimated) and rotatable bonds (~12) may further impact solubility and conformational flexibility.

Q & A

Q. What synthetic methodologies are recommended for preparing 2R-Methyl-3-(1-phenyl-1H-tetrazol-5-ylmethanesulfonyl)-propionic acid methyl ester?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Tetrazole Ring Formation : React phenyl isocyanate with sodium azide in a polar solvent (e.g., DMF) under reflux to generate the 1-phenyl-1H-tetrazol-5-yl intermediate.

Sulfonation : Introduce the methanesulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to avoid side reactions.

Esterification : Condense the sulfonated intermediate with methyl propionate using concentrated sulfuric acid as a catalyst under anhydrous conditions .

Purification is achieved via recrystallization from ethanol or column chromatography. Monitor reaction progress using TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization).

- Spectroscopy :

- 1H/13C NMR : Identify the methyl ester (δ ~3.6 ppm, singlet), sulfonyl group (δ ~3.3 ppm for -SO2CH2-), and tetrazole aromatic protons (δ ~7.5–8.0 ppm) .

- IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) functionalities.

- Mass Spectrometry : ESI-MS should show [M+H]+ matching the molecular formula (C14H17N3O4S).

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Methodological Answer :

- Unreacted Starting Materials : Detectable via TLC; remove by washing with cold ethanol.

- Diastereomeric Byproducts : Arise from incomplete stereocontrol at the 2R-methyl position. Optimize reaction temperature and chiral catalysts (e.g., L-proline derivatives) .

- Hydrolysis Products : Avoid aqueous conditions during sulfonation; store the compound in anhydrous solvents .

Advanced Research Questions

Q. How can the stereochemical configuration (2R) of the methyl group be unequivocally determined?

- Methodological Answer :

- Mosher’s Ester Analysis : Derivatize the compound with (R)- and (S)-Mosher’s acid (3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid). Compare 1H NMR chemical shifts of diastereomers; the 2R configuration will show distinct deshielding patterns for adjacent protons due to the anisotropic effect of the trifluoromethyl group .

- X-ray Crystallography : Resolve the absolute configuration via single-crystal diffraction (if suitable crystals are obtained).

Q. How does this compound perform as a ligand in coordination polymers, and what functional properties are observed?

- Methodological Answer :

- Coordination Studies : React with transition metals (e.g., Zn(II), Cu(II)) in a 2:1 molar ratio in methanol/water. The tetrazole and sulfonyl groups act as bifunctional ligands, forming 2D/3D networks.

- Functional Properties :

- Photoluminescence : Cu(II) complexes exhibit emission at λ = 450–500 nm (excitation at 350 nm), attributed to ligand-to-metal charge transfer.

- Nonlinear Optics (NLO) : Measure second-harmonic generation (SHG) efficiency using a Nd:YAG laser; polarizable sulfonyl groups enhance NLO responses .

Q. How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Standardized Assays : Re-evaluate bioactivity under controlled conditions (pH 7.4, 37°C) using purified batches (>99% by HPLC).

- Mechanistic Studies :

- Enzyme Inhibition : Test against serine proteases (e.g., trypsin) via fluorogenic substrates; IC50 values may vary with stereopurity.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa). Discrepancies may arise from differential cellular uptake or metabolic stability .

- Data Normalization : Report activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize batch-to-batch variability.

Key Research Gaps and Recommendations

- Stereoselective Synthesis : Develop chiral catalysts to improve enantiomeric excess (>95% ee) for the 2R configuration.

- Stability Studies : Investigate hydrolytic degradation kinetics under physiological conditions using LC-MS.

- Computational Modeling : Perform DFT calculations to predict coordination modes with transition metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.